REACTION_CXSMILES
|
F[C:2]1[C:9]([F:10])=[C:8]([F:11])[CH:7]=[CH:6][C:3]=1[CH:4]=O.[NH2:12][NH2:13]>O1CCOCC1>[F:11][C:8]1[C:9]([F:10])=[C:2]2[C:3]([CH:4]=[N:12][NH:13]2)=[CH:6][CH:7]=1
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Name
|
|
Quantity
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1.5 g
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Type
|
reactant
|
Smiles
|
FC1=C(C=O)C=CC(=C1F)F
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Name
|
|
Quantity
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6 mL
|
Type
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solvent
|
Smiles
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O1CCOCC1
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Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
NN
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Control Type
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UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The vial was sealed
|
Type
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CUSTOM
|
Details
|
The reaction was quenched with water
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Type
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EXTRACTION
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Details
|
extracted with EtOAc
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Type
|
WASH
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Details
|
The organic layer was washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
then dried over MgSO4
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Type
|
CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography with 20% to 50% EtOAc/heptane
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C2C=NNC2=C1F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 664 mg | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 45.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |